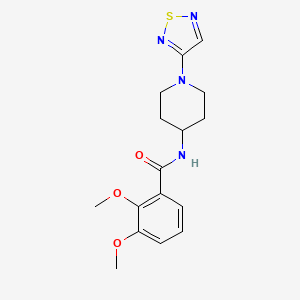

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

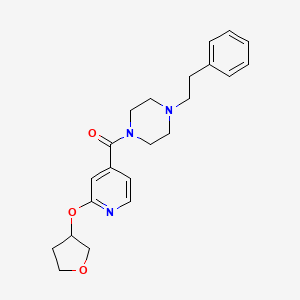

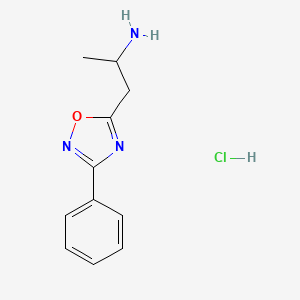

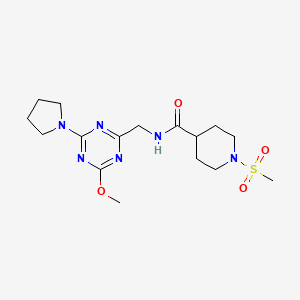

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic molecule possessing two nitrogen atoms and one sulfur atom . It also has a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazole and piperidine rings in separate steps, followed by their connection via an amide linkage . The 2,3-dimethoxybenzamide group could then be added in a subsequent step.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole and piperidine rings, as well as the amide and ether linkages. These features could influence its reactivity and other properties .Chemical Reactions Analysis

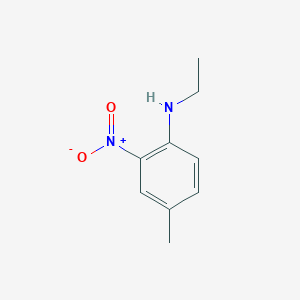

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups. For example, the thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

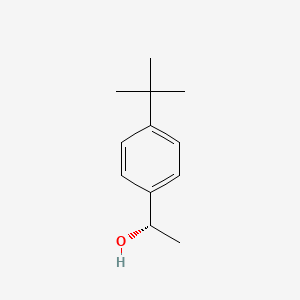

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amide groups could affect its solubility in different solvents .Applications De Recherche Scientifique

Antibacterial Activity

This benzamide derivative has been investigated for its antibacterial potential. In vitro studies evaluated its efficacy against both gram-positive and gram-negative bacteria. Researchers compared its activity to that of control drugs, revealing promising results .

Antioxidant Properties

The compound demonstrates in vitro antioxidant activity. Specifically, it exhibits total antioxidant capacity, free radical scavenging ability, and metal chelating properties. Some synthesized variants even outperform standard antioxidants. These findings suggest potential applications in oxidative stress-related conditions .

Anti-Inflammatory and Analgesic Effects

While not directly studied for these effects, benzamides (including related compounds) have been associated with anti-inflammatory and analgesic properties. Further research could explore whether this specific derivative shares similar benefits .

Anticancer Potential

Although not explicitly reported for this compound, related thiadiazole derivatives have shown cytotoxic properties against cancer cells. For instance, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide exhibited significant activity against breast cancer cells. Exploring its potential in cancer therapy warrants attention .

Hsp90 Inhibition

Another group of 1,2,3-thiadiazole derivatives has been found to inhibit heat shock protein 90 (Hsp90). Hsp90 plays a crucial role in protein folding and stability. Inhibiting its activity can lead to the degradation of certain oncoproteins. While not directly studied for this compound, it’s an interesting avenue for further investigation .

Industrial Applications

Amides, including benzamides, find use in various industrial sectors such as plastics, rubber, paper, and agriculture. Their versatility extends beyond pharmaceutical applications, making them valuable in diverse fields .

Mécanisme D'action

Target of Action

It is known that benzamide compounds, which this compound is a derivative of, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness against a variety of conditions such as cancer, hypercholesterolemia, and microbial infections .

Mode of Action

It is known that benzamides and their derivatives often work by interacting with various receptors in the body . The nature of the substituent on the thiadiazole ring of such compounds is known to be important for their activity .

Biochemical Pathways

Benzamides and their derivatives are known to have antioxidant, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.

Orientations Futures

Propriétés

IUPAC Name |

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-22-13-5-3-4-12(15(13)23-2)16(21)18-11-6-8-20(9-7-11)14-10-17-24-19-14/h3-5,10-11H,6-9H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHQTHNVLSEOCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)

![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)

![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)